2-Amino-3-pyridinecarboxaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-3-pyridinecarboxaldehyde has been achieved through a highly efficient process that involves the ortho-lithiation of 2-(pivaloylamino)pyridine followed by reaction with DMF and subsequent acid hydrolysis. This method is notable for its ability to eliminate major impurities cleanly through the careful selection of base and solvent (Rivera et al., 2001).
Molecular Structure Analysis
Spectroscopic studies, such as IR and 1H NMR, have provided insights into the molecular structure of derivatives formed from 2-Amino-3-pyridinecarboxaldehyde. For instance, the condensation of this compound with 2-aminopyridine leads to the formation of aminals rather than the expected Schiff base, indicating a unique structural behavior under specific conditions (Gálvez et al., 1986).
Chemical Reactions and Properties
2-Amino-3-pyridinecarboxaldehyde participates in a variety of chemical reactions, forming complexes with metals such as Fe(II), Ni(II), and Zn(II). The compound acts as a multidentate ligand, undergoing ring-opening reactions in the presence of these metal centers, which highlights its chemical versatility and utility in coordination chemistry (Bréfuel et al., 2005).
Physical Properties Analysis
Studies on the physical properties of 2-Amino-3-pyridinecarboxaldehyde and its derivatives have been conducted using various spectroscopic techniques. For example, FT-Raman and FTIR spectroscopy have been utilized to characterize the vibrational frequencies and molecular structure, offering valuable information on the compound's physical characteristics (Konakanchi et al., 2020).
Chemical Properties Analysis
The chemical properties of 2-Amino-3-pyridinecarboxaldehyde, particularly its reactivity and functional group transformations, have been explored in various studies. Its ability to undergo oxidative decarboxylation and participate in multicomponent synthesis reactions showcases its chemical reactivity and potential for generating diverse chemical structures (Boto et al., 2001).
Scientific Research Applications
It is active in inhibiting ribonucleotide reductase activity and cell growth in culture and in vivo, particularly in the form of 3-amino-2-pyridine carboxaldehyde thiosemicarbazones (Cory et al., 1995).
It serves as an important substrate in the synthesis of naphthyridine derivatives, with efficient synthetic routes developed for its chloro-substituted forms (Hou et al., 2011).
The compound exhibits potential in catalysis and synthesis of new compounds, especially due to the template effect of metal centers on multidentate ligands derived from 2-pyridinecarboxaldehyde condensation with α,ω-triamines (Bréfuel et al., 2005).
Aminals derived from 2-aminopyridine and 3-aminopyridine, including 2-Amino-3-pyridinecarboxaldehyde, demonstrate unusual stability and spectroscopic properties due to intermolecular hydrogen bonding (Iriepa et al., 1986).
In coordination chemistry, the compound exhibits selective ring opening and complexation behaviors with various metals, indicating its utility in the formation of novel metal-ligand complexes (Boča et al., 2000).
Its derivatives are utilized in developing novel imaging and diagnostic agents, such as in the radiolabeling of peptides associated with Alzheimer's disease (Morris et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-aminopyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6-5(4-9)2-1-3-8-6/h1-4H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMFJCRMSDRXLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226184 | |
Record name | 3-Pyridinecarboxaldehyde, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-pyridinecarboxaldehyde | |
CAS RN |
7521-41-7 | |
Record name | 3-Pyridinecarboxaldehyde, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007521417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxaldehyde, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminonicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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